molecular formula C12H12N2O4 B8662946 1-[(Benzylcarbamoyl)oxy]pyrrolidine-2,5-dione CAS No. 88692-20-0

1-[(Benzylcarbamoyl)oxy]pyrrolidine-2,5-dione

Cat. No. B8662946
Key on ui cas rn: 88692-20-0
M. Wt: 248.23 g/mol
InChI Key: NWSRRZPAOHKISE-UHFFFAOYSA-N
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Patent
US05559232

Procedure details

18.4 g of N,N'-disuccinimidyl carbonate are added in small portions at 5° C. within 5 minutes to a solution of 6.4 g of benzylamine in 150 ml of acetonitrile. The reaction mixture is stirred at room temperature and then evaporated. The residue is taken up in ethyl acetate and washed with water. The organic phase is dried, concentrated and the residue is recrystallized from methylene chlorideohexane. 11.3 g of colourless 2,5-dioxo-pyrrolidin-1-yl benzylcarbamate, MS (FAB): 133 (M- HO-Succ), are isolated.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1C(=O)N(O[C:9]([O:11][N:12]2[C:17](=[O:18])[CH2:16][CH2:15][C:13]2=[O:14])=[O:10])C(=O)C1.[CH2:19]([NH2:26])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(#N)C>[CH2:19]([NH:26][C:9](=[O:10])[O:11][N:12]1[C:13](=[O:14])[CH2:15][CH2:16][C:17]1=[O:18])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Name
Quantity
6.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from methylene chlorideohexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(ON1C(CCC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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